molecular formula C14H11BrN2O B8595360 9-bromomethyl-3-methylbenzo[f]quinazolin-1(2H)-one CAS No. 139988-40-2

9-bromomethyl-3-methylbenzo[f]quinazolin-1(2H)-one

Cat. No. B8595360
M. Wt: 303.15 g/mol
InChI Key: GTKPIWUKWQTDQU-UHFFFAOYSA-N
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Patent
US06855712B2

Procedure details

To a hot solution of 3,9-dimethylbenzo[f]quinazolin-1(2H)-one (4.00 g, 17.9 mmol) in benzene (2000 ml) under nitrogen was added N-bromo-succinimide (4.00 g, 22.5 mmol). The reaction mixture was stirred just below reflux for 30 minutes, then at a gentle reflux for 30 minutes. The resulting suspension was allowed to cool for 2 hours, the solid filtered and dried at 70° C. under reduced pressure to give 9-bromomethyl-3-methylbenzo[f]quinazolin-1(2H)-one (4.32 g, 83% purify by NMR).
Name
3,9-dimethylbenzo[f]quinazolin-1(2H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:8]3[CH:13]=[C:14]([CH3:17])[CH:15]=[CH:16][C:7]=3[CH:6]=[CH:5][C:4]=2[N:3]=1.[Br:18]N1C(=O)CCC1=O>C1C=CC=CC=1>[Br:18][CH2:17][C:14]1[CH:15]=[CH:16][C:7]2[CH:6]=[CH:5][C:4]3[N:3]=[C:2]([CH3:1])[NH:11][C:10](=[O:12])[C:9]=3[C:8]=2[CH:13]=1

Inputs

Step One
Name
3,9-dimethylbenzo[f]quinazolin-1(2H)-one
Quantity
4 g
Type
reactant
Smiles
CC1=NC=2C=CC3=C(C2C(N1)=O)C=C(C=C3)C
Name
Quantity
4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred just
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
below reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at a gentle reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
dried at 70° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(C=3C(NC(=NC3C=C2)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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